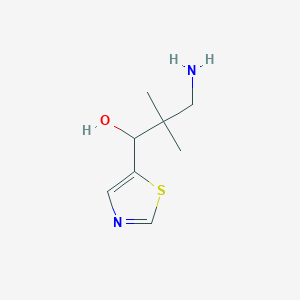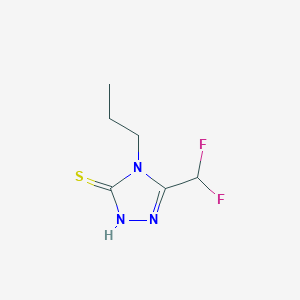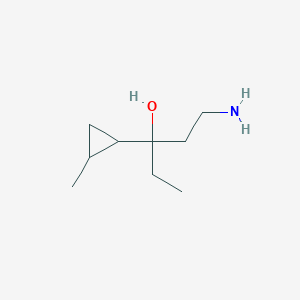![molecular formula C10H19NO B13183879 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)
2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol is a chemical compound with the molecular formula C10H19NO It is a bicyclic structure that includes a norbornane skeleton with an amino group and a hydroxyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Formation of the Norbornane Skeleton: The initial step involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the norbornane skeleton.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
Norbornane: The parent hydrocarbon structure without functional groups.
Norborneol: A similar compound with a hydroxyl group but without the amino group.
Borneol: A bicyclic alcohol with a similar structure but different functional groups.
Uniqueness
2-(1-Aminopropan-2-yl)bicyclo[221]heptan-2-ol is unique due to the presence of both amino and hydroxyl groups on the norbornane skeleton, which imparts distinct chemical and biological properties
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
2-(1-aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7(6-11)10(12)5-8-2-3-9(10)4-8/h7-9,12H,2-6,11H2,1H3 |
InChIキー |
APVMWWYKYCBHQY-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CC2CCC1C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)

![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)

![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)






